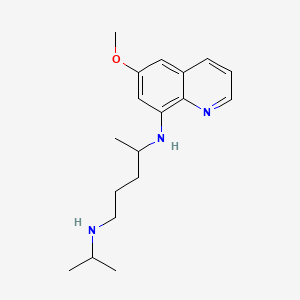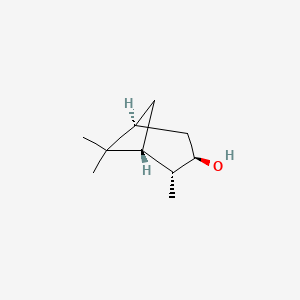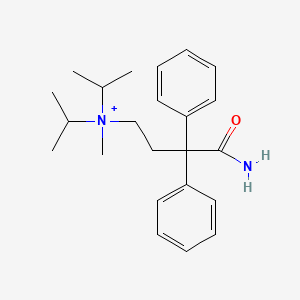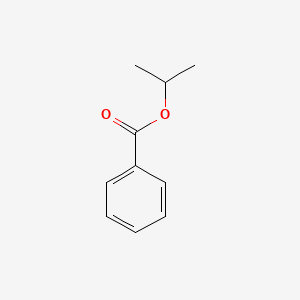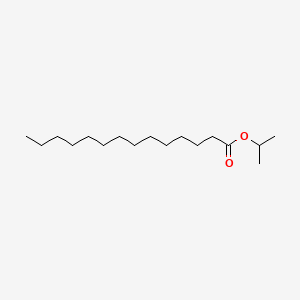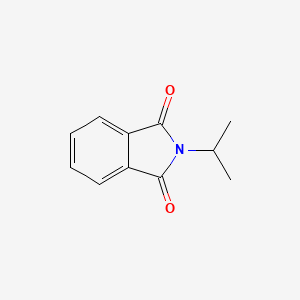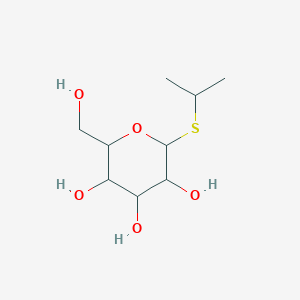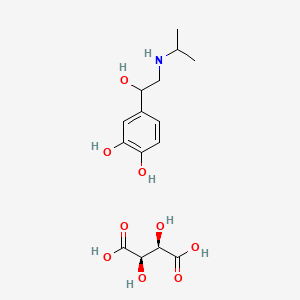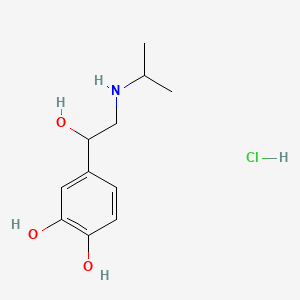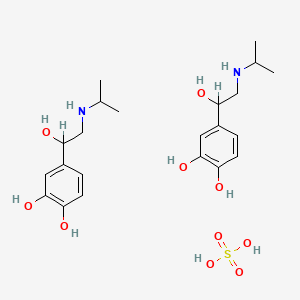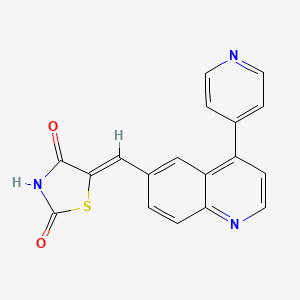
GSK1059615
描述
GSK-1059615 is a small molecule inhibitor that targets the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. It is known for its potent inhibitory effects on PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, and mTOR, making it a valuable compound in cancer research and treatment . The compound has been investigated for its potential in treating various cancers, including lymphoma, solid tumors, endometrial cancer, and metastatic breast cancer .
科学研究应用
GSK-1059615 具有广泛的科学研究应用,包括:
化学: 用作研究 PI3K 和 mTOR 通路的工具化合物。
生物学: 研究其对各种细胞系中细胞增殖、凋亡和信号通路的影響。
作用机制
GSK-1059615 通过抑制 PI3K 和 mTOR 的活性来发挥其作用。 它结合到这些激酶的 ATP 结合位点,阻止其激活和随后的信号传导。 这种抑制会导致细胞增殖减少、凋亡增加和细胞代谢改变 。 分子靶标包括 PI3K 的催化亚基 (PI3Kα、PI3Kβ、PI3Kγ、PI3Kδ) 和 mTOR,它们是细胞生长和存活的关键调节剂 .
准备方法
GSK-1059615 的合成涉及多个步骤,包括核心结构的形成和随后的功能化。 反应条件通常涉及使用有机溶剂、催化剂和特定的温度控制,以确保所需的产物收率和纯度 。 工业生产方法可能涉及对这些步骤的优化,以扩大合成规模,同时保持化合物的功效和安全性。
化学反应分析
GSK-1059615 会经历各种化学反应,包括:
氧化: 在特定条件下,该化合物可以被氧化,导致氧化衍生物的形成。
还原: 还原反应可以改变分子中的官能团,可能改变其生物活性。
这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 这些反应形成的主要产物取决于所用试剂和具体条件。
相似化合物的比较
GSK-1059615 在同时抑制 PI3K 和 mTOR 方面独一无二,这使其有别于仅靶向这些通路中一种的其它抑制剂。 类似的化合物包括:
PI-103: 另一种具有不同化学结构的双重 PI3K/mTOR 抑制剂。
BEZ235: 一种具有不同药代动力学特性的双重 PI3K/mTOR 抑制剂。
BKM120: 一种选择性 PI3K 抑制剂,不靶向 mTOR.
这些化合物在特异性、效力和药代动力学特征方面各不相同,使 GSK-1059615 成为 PI3K/mTOR 抑制剂库中一个有价值的补充。
属性
IUPAC Name |
(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O2S/c22-17-16(24-18(23)21-17)10-11-1-2-15-14(9-11)13(5-8-20-15)12-3-6-19-7-4-12/h1-10H,(H,21,22,23)/b16-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDITZBLZQQZVEE-YBEGLDIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C=C3C(=O)NC(=O)S3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NC=CC(=C2C=C1/C=C\3/C(=O)NC(=O)S3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00242004 | |
| Record name | GSK-1059615 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00242004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958852-01-2 | |
| Record name | GSK-1059615 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958852012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-1059615 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11962 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GSK-1059615 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00242004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GSK-1059615 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07YMO87363 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of (Z)-5-((4-(pyridin-4-yl)quinolin-6-yl)methylene)thiazolidine-2,4-dione?
A: (Z)-5-((4-(pyridin-4-yl)quinolin-6-yl)methylene)thiazolidine-2,4-dione, also known as GSK1059615, acts as a potent, orally bioavailable, pan-PI3K and mTOR inhibitor. [] This means it inhibits the activity of phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR).
Q2: How does this compound interact with its targets, PI3K and mTOR?
A: this compound is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active sites of PI3K and mTOR, thus blocking their kinase activity. [, ]
Q3: What are the downstream effects of this compound's inhibition of PI3K and mTOR?
A3: Inhibition of the PI3K/AKT/mTOR pathway by this compound leads to a variety of downstream effects, including:
- Decreased AKT phosphorylation: This is a direct consequence of PI3K inhibition and is a key marker of this compound activity. [, ]
- Inhibition of cell proliferation and survival: By disrupting crucial signaling pathways involved in cell growth and survival, this compound exhibits anti-proliferative effects in various cancer cell lines. [, , , , ]
- Induction of cell cycle arrest: this compound treatment leads to an increase in RB1-mediated cell cycle arrest, effectively halting the cell cycle progression in sensitive cells. []
- Increased FOXO signaling: FOXO transcription factors are involved in cell cycle arrest, apoptosis, and other cellular processes. This compound enhances FOXO signaling, potentially contributing to its anti-cancer effects. []
- Decreased MYC and TFRC signaling: this compound downregulates MYC, a key regulator of cell growth and proliferation, and TFRC, which is involved in iron uptake and metabolism, both contributing to its anti-proliferative effects. []
- Decreased cellular metabolism: this compound disrupts cellular metabolism, likely through its impact on various metabolic pathways regulated by PI3K/AKT/mTOR signaling. [, ]
- Potential induction of programmed necrosis: In some cancer cell lines, this compound treatment has been shown to trigger programmed necrosis, a form of regulated cell death, as evidenced by mitochondrial depolarization and lactate dehydrogenase release. []
Q4: What types of cancer have shown sensitivity to this compound in preclinical studies?
A: In vitro studies have shown promising results in various cancer cell lines, including breast, kidney, ovarian, head and neck squamous cell carcinoma, and gastric cancer. [, , , ]
Q5: Are there specific genetic markers that predict sensitivity or resistance to this compound?
A: Research suggests that the presence of activating mutations in PIK3CA, a gene encoding a catalytic subunit of PI3K, may be associated with increased sensitivity to this compound, particularly in breast cancer cell lines. [, , ] Conversely, amplification of the PIK3CA gene appears to be linked to resistance to PI3K pathway inhibitors, including this compound. [, ]
Q6: What is the role of MAPK signaling in the context of this compound treatment?
A: Studies indicate that this compound can attenuate MAPK signaling, which may contribute to its anti-proliferative effects, particularly in cells resistant to AKT inhibitors. [] It has been observed that cancer cell lines sensitive only to this compound, but not to AKT inhibitors, often harbor mutations activating MAPK signaling. []
Q7: Has this compound been investigated in combination with other anti-cancer agents?
A: Yes, combining this compound with other therapies has been explored. For instance, research has shown synergistic effects when this compound is combined with sorafenib in hepatocellular carcinoma cells, leading to a reversal of drug resistance. [] Similarly, combining this compound with MEK inhibitors has shown promise in overcoming resistance to PI3K pathway inhibitors in head and neck squamous cell carcinoma cell lines. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(4-aminophenoxy)pentyl]pyridine-4-carboxamide](/img/structure/B1672266.png)
